
DL-Methotrexate-d3 Dipotassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Methotrexate-d3 Dipotassium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₇D₃K₂N₈O₅ and its molecular weight is 533.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacokinetic Studies
DL-Methotrexate-d3 Dipotassium Salt is utilized in pharmacokinetic studies to better understand the absorption, distribution, metabolism, and excretion of methotrexate in humans and animal models. The deuterated form allows for precise tracking using mass spectrometry techniques.
Key Findings:
- Enhanced Detection: The incorporation of deuterium improves the sensitivity of analytical methods, facilitating the detection of low concentrations of methotrexate in biological samples.
- Metabolic Pathways: Studies have shown that the metabolic pathways of methotrexate can be traced more effectively with its deuterated counterpart, aiding in understanding its pharmacodynamics and potential interactions with other drugs.
Treatment of Rheumatoid Arthritis
This compound has been investigated for its efficacy in treating rheumatoid arthritis (RA). Research indicates that this compound can enhance therapeutic outcomes while minimizing side effects associated with traditional methotrexate formulations.
Case Study:
A preclinical study using a collagen-induced arthritis rat model demonstrated that the administration of this compound resulted in a significant reduction in arthritic scores compared to untreated controls. The slow-release formulation allowed for sustained drug levels, improving patient compliance and reducing the frequency of injections required .
Cancer Therapy
In oncology, this compound is employed as part of combination therapies for various malignancies, including leukemia and solid tumors. Its role as an antineoplastic agent is critical due to its ability to inhibit dihydrofolate reductase, leading to decreased DNA synthesis in rapidly dividing cells.
Clinical Applications:
- Leukemia Treatment: Clinical trials have shown that patients receiving this compound as part of their chemotherapy regimen experience improved outcomes with manageable toxicity profiles.
- Solid Tumors: Research indicates potential benefits when combined with other chemotherapeutic agents, enhancing overall efficacy while maintaining tolerable side effects.
Novel Drug Delivery Systems
Recent advancements have focused on developing novel drug delivery systems that utilize this compound for targeted therapy. These systems aim to improve drug bioavailability and reduce systemic toxicity.
Innovative Approaches:
- Microsponge Drug Delivery Platform: A study demonstrated that using a microsponge delivery system for this compound significantly improved therapeutic efficacy in RA treatment by providing controlled release over extended periods .
- Nanoparticle Formulations: Research into nanoparticle-based delivery systems has shown promise in enhancing the solubility and stability of this compound, facilitating its use in various clinical settings.
Safety and Toxicity Profiles
Understanding the safety profile of this compound is crucial for its application in clinical settings. Long-term studies have indicated that while methotrexate can lead to hepatotoxicity and other adverse effects, the deuterated form may exhibit altered metabolic pathways that could mitigate these risks.
Safety Observations:
- Liver Function Tests: Regular monitoring of liver enzymes has shown that patients on this compound may experience fewer elevations in liver enzymes compared to those on standard methotrexate formulations .
- Adverse Effects Management: Co-administration with folic acid has been shown to reduce the frequency of side effects associated with methotrexate therapy.
属性
分子式 |
C₂₀H₁₇D₃K₂N₈O₅ |
---|---|
分子量 |
533.64 |
同义词 |
N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamic Acid-d3 Dipotassium Salt; DL-Amethopterin-d3 Dipotassium Salt; NSC 117356-d3 Dipotassium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。